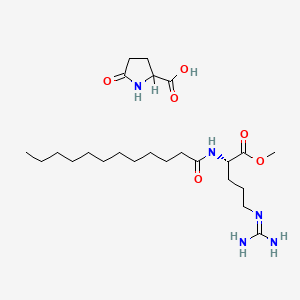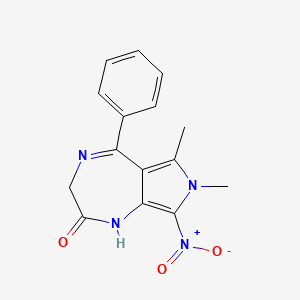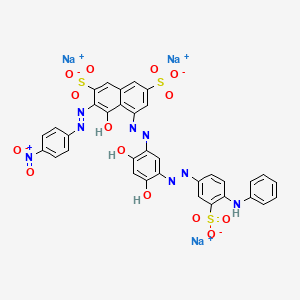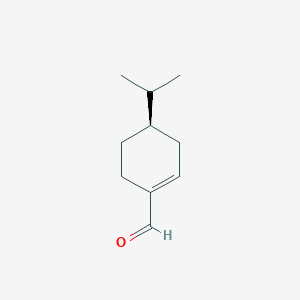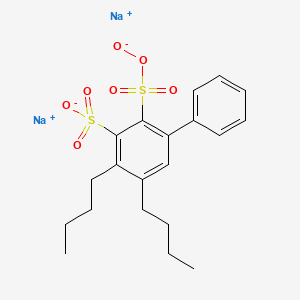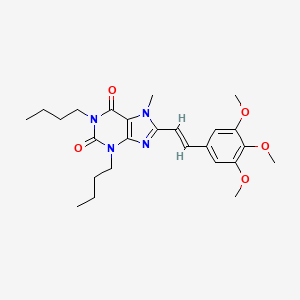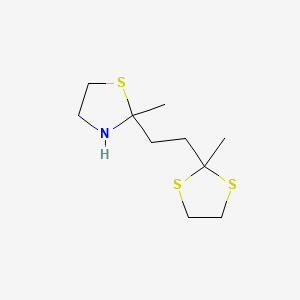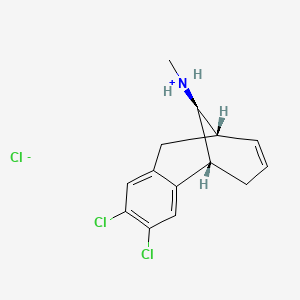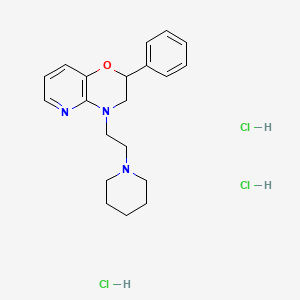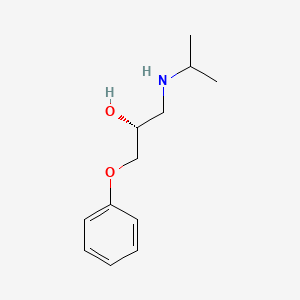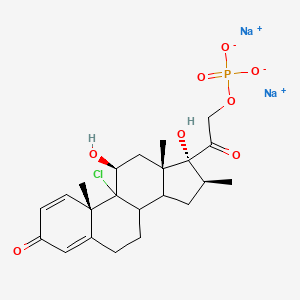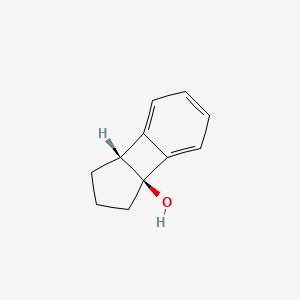
cis-1,2,3,7b-Tetrahydro-3aH-cyclopenta(3,4)cyclobuta(1,2)benzen-3a-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cis-1,2,3,7b-Tetrahydro-3aH-cyclopenta(3,4)cyclobuta(1,2)benzen-3a-ol: is a complex organic compound with a unique structure that includes multiple fused rings and a hydroxyl group. This compound contains 24 atoms: 12 hydrogen atoms, 11 carbon atoms, and 1 oxygen atom . It is characterized by its intricate ring system, which includes four-membered, five-membered, six-membered, seven-membered, eight-membered, and eleven-membered rings .
Vorbereitungsmethoden
The synthesis of cis-1,2,3,7b-Tetrahydro-3aH-cyclopenta(3,4)cyclobuta(1,2)benzen-3a-ol involves multiple steps, typically starting with simpler organic molecules. The synthetic routes often include cyclization reactions to form the fused ring system. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving the desired product. Industrial production methods may involve optimizing these conditions to increase yield and purity .
Analyse Chemischer Reaktionen
Cis-1,2,3,7b-Tetrahydro-3aH-cyclopenta(3,4)cyclobuta(1,2)benzen-3a-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles
Wissenschaftliche Forschungsanwendungen
Cis-1,2,3,7b-Tetrahydro-3aH-cyclopenta(3,4)cyclobuta(1,2)benzen-3a-ol has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of fused ring systems.
Biology: Its derivatives may be explored for potential biological activity.
Medicine: Research may investigate its potential as a pharmacophore in drug design.
Industry: It can be used in the synthesis of complex organic molecules for various industrial applications
Wirkmechanismus
The mechanism of action of cis-1,2,3,7b-Tetrahydro-3aH-cyclopenta(3,4)cyclobuta(1,2)benzen-3a-ol involves its interaction with molecular targets through its hydroxyl group and aromatic rings. These interactions can affect various biochemical pathways, depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Cis-1,2,3,7b-Tetrahydro-3aH-cyclopenta(3,4)cyclobuta(1,2)benzen-3a-ol can be compared with other similar compounds, such as:
1H-Cyclopenta[1,3]cyclopropa[1,2]benzene: This compound has a similar fused ring system but differs in the specific arrangement and functional groups.
Substituted Cyclohexanes: These compounds share some structural features but differ in the number and type of rings and substituents .
Eigenschaften
CAS-Nummer |
66934-76-7 |
|---|---|
Molekularformel |
C11H12O |
Molekulargewicht |
160.21 g/mol |
IUPAC-Name |
(2S,6R)-tricyclo[5.4.0.02,6]undeca-1(11),7,9-trien-2-ol |
InChI |
InChI=1S/C11H12O/c12-11-7-3-6-10(11)8-4-1-2-5-9(8)11/h1-2,4-5,10,12H,3,6-7H2/t10-,11-/m1/s1 |
InChI-Schlüssel |
BKQSPUYYVDBZEF-GHMZBOCLSA-N |
Isomerische SMILES |
C1C[C@@H]2C3=CC=CC=C3[C@@]2(C1)O |
Kanonische SMILES |
C1CC2C3=CC=CC=C3C2(C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


